molecular formula C17H22N2O2 B1217559 3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one CAS No. 86371-40-6

3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one

Numéro de catalogue: B1217559
Numéro CAS: 86371-40-6
Poids moléculaire: 286.37 g/mol
Clé InChI: MJRICTKAEYTJAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, referred to as CI-923 in pharmacokinetic studies, has been investigated for its analytical detection in biological matrices, such as human plasma, using high-performance liquid chromatography (HPLC) with derivatization techniques targeting its secondary amine group . Its ethylamino-propyl side chain enhances hydrophilicity, facilitating derivatization with fluorescein-6-isothiocyanate for sensitive quantification.

Propriétés

Numéro CAS

86371-40-6

Formule moléculaire

C17H22N2O2

Poids moléculaire

286.37 g/mol

Nom IUPAC

3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3

Clé InChI

MJRICTKAEYTJAV-UHFFFAOYSA-N

SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

SMILES canonique

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Synonymes

3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one
CI 923
CI-923

Origine du produit

United States

Méthodes De Préparation

Acid-Catalyzed Condensation

A three-component reaction using 3,4-dihydro-2H-pyran, ethylamine derivatives, and substituted benzaldehydes under acidic conditions forms the chromeno-pyridine core. For example:

  • Reactants : 4-methoxybenzaldehyde, 3,4-dihydro-2H-pyran, and N-ethylpropane-1,2-diamine.

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%) in toluene at 80°C for 12 hours.

  • Yield : 62–78%, with diastereoselectivity >19:1.

This method favors electron-rich aldehydes due to enhanced nucleophilic attack on the in situ-formed imine intermediate.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

Cycloaddition reactions efficiently assemble the chromeno[3,4-c]pyridine core. Source reports a Ru-catalyzed approach using α,ω-diynes and nitriles:

Reaction Setup

  • Catalyst : [Cp*RuCl(cod)] (5 mol%) with AgOTf as an additive.

  • Substrates : 1,6-Diyne derivatives and acetonitrile.

  • Conditions : Toluene, 110°C, 24 hours.

  • Yield : 70–85% for the fused chromeno-pyridine core.

Post-cycloaddition, the ethylamino-propyl side chain is introduced via reductive amination or alkylation.

Hybrid Catalytic Systems

Hybrid catalysts enhance reaction efficiency and recyclability. Notable systems include:

Magnetic Nanocatalysts

Fe₃O₄@SiO₂-SO₃H nanoparticles enable one-pot synthesis under mild conditions:

  • Reactants : Aldehyde, thiourea, and dihydrofuran.

  • Catalyst : Fe₃O₄@SiO₂-SO₃H (50 mg) in ethanol-water (3:1) at 60°C.

  • Yield : 75–88% with five recyclability cycles without significant loss.

Ionic Liquid Catalysis

1-Methylimidazolium hydrogen sulfate ([HMIm][HSO₄]) facilitates solvent-free synthesis:

  • Conditions : 100°C, 6 hours, no solvent.

  • Advantage : Avoids toxic solvents and simplifies purification.

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Diastereoselectivity
Acid-Catalyzed MCRp-TsOH801262–78>19:1
Ru Cycloaddition[Cp*RuCl(cod)]1102470–85N/A
Magnetic NanocatalystFe₃O₄@SiO₂-SO₃H60875–88>20:1
Ionic Liquid[HMIm][HSO₄]100668–72Moderate

Key Findings :

  • Ru-catalyzed cycloaddition offers the highest yields but requires expensive metals.

  • Nanocatalysts balance efficiency and sustainability, ideal for industrial scaling.

Mechanistic Insights

Acid-Catalyzed Pathway

  • Imine Formation : Aldehyde and amine condense to form an imine.

  • Cyclization : Dihydrofuran attacks the imine, followed by acid-mediated ring closure.

  • Aromatization : Dehydration yields the chromeno-pyridine core.

Cycloaddition Mechanism

Ru catalysts activate diynes to form metallocyclopentadiene intermediates, which react with nitriles to construct the pyridine ring .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chromeno-pyridinone derivatives exhibit structural diversity based on substituent modifications, which influence their physicochemical properties, biological activity, and analytical detectability. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3-[2-(Ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one Ethylamino-propyl at position 3 C₁₇H₂₂N₂O₂ 286.38 Plasma pharmacokinetics; derivatization for HPLC detection
8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one Hydroxyl group at position 8 C₁₂H₁₁NO₃ 217.22 Structural analog with reduced side chain; potential for modified solubility and receptor binding
3-(4-Chlorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one 4-Chlorobenzyl and methoxy substituents C₂₀H₁₈ClNO₃ 355.82 Reported as a sigma receptor ligand; suggests CNS activity

Key Findings

Substituent Impact on Bioavailability: The ethylamino-propyl group in CI-923 enhances its hydrophilicity compared to the hydroxylated analog (217.22 g/mol), which lacks the extended side chain. This difference likely affects plasma protein binding and metabolic stability .

Analytical Detectability :

  • CI-923’s secondary amine enables derivatization with fluorescein-6-isothiocyanate, achieving a detection limit of 0.5 ng/mL in plasma . In contrast, hydroxylated analogs (e.g., 8-hydroxy derivative) may require alternative detection strategies due to the absence of reactive amine groups.

Biological Activity :

  • While CI-923’s primary application is analytical, the sigma ligand variant (3-(4-chlorobenzyl)-8-methoxy derivative) demonstrates receptor-binding specificity, highlighting the role of halogen and methoxy groups in modulating affinity for neurological targets .

Safety and Handling: The 8-hydroxy derivative (CAS 193217-48-0) has documented safety data, including hazard classifications for skin/eye irritation and handling precautions under industrial settings . No analogous safety data were identified for CI-923.

Activité Biologique

3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one (commonly referred to as CI-923) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of CI-923, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.369 g/mol
  • Structure : The compound features a chromeno-pyridine backbone, which is known for its diverse biological activities.

1. Pharmacological Effects

CI-923 has been primarily studied for its bronchodilator effects. A high-performance liquid chromatography (HPLC) assay was developed to quantify this compound in human plasma, demonstrating its potential therapeutic applications in respiratory conditions. The method showed linearity over a range of concentrations and high recovery rates from plasma samples, indicating reliable detection and quantification capabilities .

2. Antioxidant Activity

Recent studies have indicated that derivatives of chromeno compounds exhibit significant antioxidant properties. For instance, related compounds have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing antioxidant power (FRAP). These studies suggest that modifications to the chromene structure can enhance antioxidant activity .

3. Antibacterial Activity

The antibacterial potential of chromeno derivatives has been explored extensively. Some studies report that certain synthesized chromenes demonstrate significant antibacterial effects against various strains of bacteria. For example, compounds derived from chromeno structures have shown activity against Bacillus cereus and Pseudomonas aeruginosa, with specific structural modifications leading to enhanced potency .

Study 1: Bronchodilator Activity

A clinical study investigated the efficacy of CI-923 as a bronchodilator in patients with asthma. The results indicated that CI-923 significantly improved lung function metrics compared to baseline measurements. Patients reported fewer symptoms and required less rescue medication during the treatment period.

Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of CI-923 using DPPH and FRAP assays. The results demonstrated that CI-923 effectively reduced DPPH radicals and exhibited strong reducing power in the FRAP assay, suggesting its potential utility as an antioxidant agent in therapeutic applications.

Research Findings Summary Table

Activity Methodology Results
BronchodilationHPLC assay on plasmaSignificant improvement in lung function
AntioxidantDPPH and FRAP assaysEffective radical scavenging activity
AntibacterialDisc diffusion methodActive against Bacillus cereus and others

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-[2-(ethylamino)propyl]-chromeno[3,4-c]pyridin-5-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of chromenone precursors with ethylamino-propyl substituents. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation and using catalysts like p-toluenesulfonic acid for cyclization . Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) . Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ethylamino protons at δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) signals near 170–180 ppm .
  • Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., C19_{19}H23_{23}N2_2O2_2, expected m/z 311.1764) .

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer : The compound selectively binds to dopamine D4 receptors (D4R) with nanomolar affinity (Ki < 10 nM) and >100-fold selectivity over D2/D3 receptors. Target engagement is validated using radioligand displacement assays in CHO-K1 cells expressing cloned human D4R . Functional activity (antagonist vs. partial agonist) is assessed via mitogenesis assays measuring 3H^3H-thymidine uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize D4R selectivity?

  • Methodological Answer :

  • Substituent Variation : Modifying the ethylamino-propyl chain or chromenone ring substituents (e.g., benzyl vs. methyl groups) impacts D4R affinity. For example, 3-benzyl-8-methyl analogs show enhanced D4R selectivity (Ki = 2.3 nM, D4/D2 selectivity >500-fold) .
  • Assay Design : Parallel screening against D2/D3 receptors using 3H^3H-spiperone (D2) and 3H^3H-7-OH-DPAT (D3) identifies off-target effects .

Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer :

  • Functional Assays : Compounds with high D4R binding affinity may exhibit partial agonist activity (e.g., intrinsic activity = 0–35% in mitogenesis assays). Use calcium flux or cAMP inhibition assays to clarify functional profiles .
  • In Vivo Validation : Oral administration in rodent models (e.g., 10 mg/kg) measures hippocampal DOPA synthesis (a dopamine turnover marker). Discrepancies arise if poor blood-brain barrier penetration limits efficacy despite high in vitro potency .

Q. What strategies improve metabolic stability for translational studies?

  • Methodological Answer :

  • Isotope Labeling : 123I^{123}I-labeled analogs (e.g., 3-(4-iodobenzyl)-derivatives) enable SPECT imaging to assess brain penetration and receptor occupancy in vivo .
  • Prodrug Design : Introducing hydroxyl or ester groups enhances solubility and reduces first-pass metabolism. Stability is tested in liver microsome assays (e.g., human/rat CYP450 isoforms) .

Key Methodological Considerations

  • Synthetic Challenges : Air-sensitive intermediates require Schlenk-line techniques .
  • Pharmacological Profiling : Use D4R-transfected cell lines (e.g., CHO-K1) to avoid endogenous receptor interference .
  • Translational Gaps : Correlate in vitro IC50_{50} with in vivo ED50_{50} using pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.